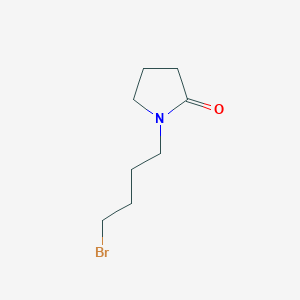

1-(4-Bromobutyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTHCOQLDAEMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety Data Sheet (SDS) and handling precautions for 1-(4-Bromobutyl)pyrrolidin-2-one

Technical Whitepaper: Safe Handling and Strategic Management of 1-(4-Bromobutyl)pyrrolidin-2-one

Executive Summary & Chemical Profile

This compound (CAS 134578-93-1) is a bifunctional intermediate critical in the synthesis of high-affinity ligands, particularly racetam derivatives and SV2A receptor modulators.[1][2] Its utility lies in its "privileged scaffold" structure: a polar, metabolically stable

However, this utility introduces a specific hazard profile often underestimated in standard Safety Data Sheets (SDS).[2] As a primary alkyl bromide, it functions as a potent alkylating agent .[2] Unlike simple solvents, this compound possesses the thermodynamic drive to transfer its butyl chain to biological nucleophiles (DNA, proteins), necessitating handling protocols that exceed standard "irritant" precautions.[2]

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 134578-93-1 |

| Molecular Formula | |

| Molecular Weight | 220.11 g/mol |

| Appearance | Colorless to pale yellow viscous liquid (at RT) |

| Solubility | Soluble in DCM, DMSO, Ethanol; Sparingly soluble in water (slow hydrolysis) |

| Reactivity Class | Electrophile (Alkylating Agent); |

Hazard Assessment: The Mechanistic "Why"

Standard GHS classifications often label this compound generically as "Irritating."[2] As researchers, we must look deeper at the causality of these hazards to implement effective controls.[2]

The Alkylation Threat (Genotoxicity)

The terminal bromine atom is a good leaving group attached to a primary carbon.[2] This structure facilitates

-

Mechanism: In biological systems, the electrophilic carbon can attack nitrogenous bases in DNA (e.g., Guanine N7 position).[2]

-

Implication: While not always explicitly flagged as a carcinogen in preliminary vendor SDSs due to lack of chronic data, it should be treated as a suspected mutagen (GHS Category 2) by default in drug development pipelines.[2]

Hydrolytic Decomposition

The pyrrolidone ring is generally stable, but the alkyl bromide tail is susceptible to hydrolysis, especially in humid conditions or upon contact with moisture.[2]

-

Reaction:

-

Hazard: The liberation of Hydrogen Bromide (HBr) gas creates a hidden inhalation and corrosion hazard.[2] Old bottles may build pressure or release acidic fumes upon opening.[2]

GHS Classification (Derived)

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H341: Suspected of causing genetic defects (Precautionary assignment for alkyl bromides).[2]

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on standard nitrile gloves is insufficient for alkylating agents with lipophilic chains (like the butyl linker here), which can permeate standard rubber.[2]

The "Self-Validating" PPE Protocol

To ensure safety, we use a layered approach that validates protection in real-time.[1][2]

-

Hand Protection:

-

Primary Layer:[1] Silver Shield® (Laminate) or Viton® gloves.[2] These provide >480 min breakthrough time against alkyl halides.[2]

-

Secondary Layer: Disposable Nitrile (for dexterity and to protect the inner glove from physical abrasion).[2]

-

Validation: Check inner gloves for discoloration or tackiness after use; this indicates outer glove failure.[2]

-

-

Respiratory Protection:

Engineering Workflow

The following diagram illustrates the hierarchy of exposure control for this specific compound.

Figure 1: Hierarchical exposure control workflow emphasizing containment and specific decontamination steps.

Handling & Synthesis Protocols

Storage & Stability

-

Temperature: Store at 2–8°C. Cold storage retards the rate of autohydrolysis.[2]

-

Atmosphere: Store under Argon or Nitrogen.[2] Oxygen can slowly oxidize the pyrrolidone ring; moisture hydrolyzes the bromide.[2]

-

Container: Amber glass to prevent light-induced radical degradation of the C-Br bond.[1][2]

Reaction Quenching (The "Kill" Step)

When synthesizing or disposing of this compound, you must chemically destroy the alkylating potential.[2] Do not just wash with water.[2]

Protocol:

-

Preparation: Prepare a solution of 10% Ammonium Hydroxide (

) or 5% Ethanolamine in Methanol. -

Application: Rinse all glassware and contaminated surfaces with this solution.[2]

-

Mechanism: The amine acts as a "sacrificial nucleophile," rapidly attacking the alkyl bromide via

to form a non-toxic ammonium salt.[2]-

Reaction:

-

-

Verification: Check pH. The solution should remain basic. If it turns acidic, HBr is being generated in excess; add more base.[2]

Emergency Spill Response

-

Small Spill (<10 mL): Absorb with vermiculite.[2] Treat the absorbent with the Quench Solution described above before disposal.[2]

-

Large Spill: Evacuate the area. Do not use water (generates HBr mist).[2] Use a spill pillow designed for organic solvents.[2]

Reactivity & Degradation Pathways[1]

Understanding how this molecule breaks down is vital for interpreting analytical data (LCMS) and managing storage risks.[2]

Figure 2: Primary degradation pathways.[1][2] Note that self-alkylation (dimerization) can occur in concentrated neat liquids over time, leading to precipitation.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 536377, 1-(4-Bromobutyl)-2-piperidinone (Analog Reference). Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidone derivatives and Alkyl Halides.[2] Retrieved from [Link][2]

Sources

Thermal stability and boiling point of 1-(4-Bromobutyl)pyrrolidin-2-one

An In-Depth Technical Guide to the Thermal Stability and Boiling Point of 1-(4-Bromobutyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized lactam with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds.[1] The pyrrolidinone core is a prevalent scaffold in medicinal chemistry, and the presence of a reactive bromobutyl chain allows for further molecular elaboration.[2][3] A thorough understanding of the thermal stability and boiling point of this compound is critical for its purification, handling, and scale-up in a drug development setting. This guide provides a comprehensive overview of the theoretical considerations and experimental methodologies for determining these crucial physicochemical properties. While specific experimental data for this compound is not widely available in public literature, this document outlines the established techniques and predictive insights based on the analysis of related chemical structures.

Introduction: The Significance of Thermal Properties in Drug Intermediate Development

The journey of a drug candidate from discovery to market is underpinned by a rigorous understanding of the chemical and physical properties of all intermediates. For a molecule like this compound, two of the most critical parameters are its thermal stability and boiling point. These properties dictate:

-

Purification Strategies: Distillation is a common method for purifying liquid intermediates. The boiling point, particularly under reduced pressure, determines the feasibility and conditions for this process.

-

Reaction Condition Design: Knowledge of a compound's thermal decomposition threshold is paramount for designing safe and efficient synthetic reactions, preventing the formation of impurities and ensuring process safety.

-

Storage and Handling: The long-term stability of an intermediate is influenced by its thermal robustness, informing appropriate storage conditions to maintain its purity and integrity.[4]

This guide will delve into the methodologies for accurately determining these properties for this compound, providing both theoretical grounding and practical experimental protocols.

Thermal Stability Assessment

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For this compound, potential thermal degradation pathways could involve cleavage of the bromobutyl chain, decomposition of the lactam ring, or intermolecular reactions.[5][6]

Primary Analytical Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability.[7] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] The resulting data provides a clear indication of the temperatures at which the compound begins to decompose.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: The output is a TGA curve plotting mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The first derivative of the TGA curve (DTG curve) can be used to identify the temperature of maximum decomposition rate.[9]

Predicted Thermal Behavior

While experimental data is essential, the structure of this compound offers some predictive insights. The C-Br bond is typically the most labile site for thermal cleavage. The lactam ring itself is relatively stable, with simple pyrrolidones exhibiting high boiling points.[10] However, the presence of the alkyl bromide functionality may lower the overall decomposition temperature compared to unsubstituted pyrrolidinone.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[11] For compounds with high boiling points or those susceptible to thermal decomposition at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the preferred method for purification and characterization.[12]

The Importance of Vacuum Distillation

Attempting to distill this compound at atmospheric pressure may lead to decomposition before the boiling point is reached. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature below the decomposition threshold.[13]

Theoretical Framework: The Clausius-Clapeyron Equation

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. A simplified form of this equation can be used to estimate the boiling point at a specific pressure if the boiling point at another pressure and the enthalpy of vaporization are known.[14][15] While a precise prediction requires empirical data, this relationship underscores the fundamental principle of vacuum distillation.

Experimental Protocol: Boiling Point Determination Under Reduced Pressure

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

-

Sample and Boiling Chips: Place the sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Evacuation: Gradually evacuate the system to the desired pressure.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Data Reporting: The boiling point should always be reported with the corresponding pressure (e.g., 150-155 °C at 1 mmHg).

Data Presentation

For a comprehensive characterization, the boiling point of this compound should be determined at several different pressures. The results can be summarized in a table for easy reference.

| Pressure (mmHg) | Boiling Point (°C) |

| Hypothetical Data | |

| 10 | TBD |

| 5 | TBD |

| 1 | TBD |

| 0.5 | TBD |

TBD: To be determined experimentally.

Integrated Experimental Workflow

The determination of thermal stability and boiling point are interconnected. A preliminary TGA analysis can inform the safe temperature range for vacuum distillation.

Caption: Integrated workflow for the characterization of thermal properties.

Conclusion

A comprehensive understanding of the thermal stability and boiling point of this compound is indispensable for its effective use in pharmaceutical research and development. This guide has outlined the critical experimental techniques, namely Thermogravimetric Analysis and vacuum distillation, that form the basis of this characterization. By following these methodologies, researchers can ensure the safe handling, purification, and application of this valuable synthetic intermediate, thereby supporting the advancement of novel drug discovery programs. The principles and protocols described herein provide a robust framework for the physicochemical characterization of not only this compound but also other novel chemical entities.

References

-

Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

-

Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum? Retrieved from [Link]

-

YouTube. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

-

YouTube. (2022, September 14). Estimation of Solvent Boiling Points based on Vacuum. Retrieved from [Link]

-

SciPhy Systems. (2019, March 25). Vacuum Theory Fundamentals. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromobutyl)-2-piperidinone. Retrieved from [Link]

-

Wikidata. (2025, November 17). 1-(4-bromobutyl)-2-piperidinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Thermal Decarbonylation of Penam β-Lactams. PMC. Retrieved from [Link]

-

PubMed. (2024, March 6). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)sulfonylpyrrolidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-. Retrieved from [Link]

- Unknown Source. (n.d.). Thermogravimetric Analysis.

-

MDPI. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). 1-Bromopyrrolidine-2,5-dione Properties. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Bromophenyl)pyrrolidin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Retrieved from [Link]

- Unknown Source. (2025, March 24). N-Butyl-2-pyrrolidone.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Pyrrolidinone, 98%. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) The Thermal decomposition of 4-bromobutyric acid in the gas-phase. A quantum chemical theory calculation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyrrolidone. PubChem. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. etamu.edu [etamu.edu]

- 9. mdpi.com [mdpi.com]

- 10. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 11. Boiling point - Wikipedia [en.wikipedia.org]

- 12. sciphysystems.com [sciphysystems.com]

- 13. m.youtube.com [m.youtube.com]

- 14. quora.com [quora.com]

- 15. m.youtube.com [m.youtube.com]

Technical Whitepaper: Reactivity Profile of 1-(4-Bromobutyl)pyrrolidin-2-one

This technical guide is structured to provide an authoritative, deep-dive analysis of 1-(4-Bromobutyl)pyrrolidin-2-one , treating it not merely as a catalog chemical but as a strategic "functionalizing linker" in medicinal and polymer chemistry.

Content Type: Technical Guide / Reactivity Profile Subject: this compound (CAS: 134578-93-1) Role: Functionalizing Linker & Pharmacophore Installer

Executive Summary

This compound represents a specialized class of heterocyclic alkylating agents . Unlike simple alkyl halides, this molecule carries a pre-formed pharmacophore—the 2-pyrrolidone (lactam) ring —tethered to a reactive electrophilic terminus via a butyl spacer.

Its primary utility lies in "Pyrrolidone Tagging" : the covalent attachment of a pyrrolidone moiety to a target scaffold (amine, phenol, or thiol). This modification is frequently employed to:

-

Enhance Solubility: The polar lactam motif disrupts crystal lattices and increases aqueous solubility of lipophilic drugs.

-

Target SV2A: The 2-pyrrolidone ring is the binding epitope for Synaptic Vesicle Protein 2A (SV2A), the target of racetam drugs (e.g., Levetiracetam, Brivaracetam).

-

Surface Modification: Introduction of hydrophilic "tails" to polymers or surfaces.

Physicochemical Identity

Before designing synthesis routes, researchers must understand the physical constraints of the linker.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Registry | 134578-93-1 | Note: Often confused with piperidinone analogs (195194-80-0). |

| Molecular Formula | ||

| Molecular Weight | 220.11 g/mol | |

| Physical State | Pale yellow viscous oil | May crystallize upon prolonged storage at -20°C. |

| Boiling Point | >150°C (at reduced pressure) | High boiling point due to lactam polarity.[1] |

| Solubility | DCM, MeCN, DMF, DMSO | Miscible with polar organic solvents; limited water solubility due to the butyl-bromide chain. |

| Stability | Hygroscopic; Light Sensitive | The C-Br bond is sensitive to photodegradation; Lactam is stable at neutral pH. |

Synthesis of the Linker (The "Make")

Objective: Synthesize the linker from commodity precursors while avoiding the formation of the "dumbbell" dimer (1,4-bis(2-oxopyrrolidin-1-yl)butane).

Critical Mechanistic Insight

The synthesis relies on the N-alkylation of 2-pyrrolidone.[2] The nitrogen atom in the lactam is not nucleophilic enough in its neutral state. It requires deprotonation (

The Dimerization Pitfall: If the stoichiometry is 1:1, the mono-alkylated product (the desired linker) can react with a second equivalent of pyrrolidone anion, displacing the remaining bromide to form the bis-pyrrolidone dimer.

-

Solution: Use a large excess (3–4 equivalents) of 1,4-dibromobutane.

Optimized Protocol (Phase Transfer Catalysis)

This method avoids the use of pyrophoric bases like NaH, making it scalable.

-

Reagents:

-

Procedure:

-

Step A: Dissolve 1,4-dibromobutane and TBAB in toluene.

-

Step B: Add KOH and 2-pyrrolidone. Vigorous stirring is required to maximize the phase transfer interface.

-

Step C: Heat to 50–60°C for 4–6 hours. Monitor by TLC (stain with KMnO4; pyrrolidone ring oxidizes).

-

Step D: Workup: Filter off inorganic salts (KBr). Wash the filtrate with water to remove unreacted pyrrolidone.

-

Step E: Purification: Distill off the solvent and the excess 1,4-dibromobutane (recoverable). The residue is the crude linker. Final purification via vacuum distillation or silica column (EtOAc/Hexane gradient).

-

Synthesis Pathway Diagram[1][5][6]

Figure 1: Synthesis pathway highlighting the critical stoichiometry control required to prevent dimerization.

Reactivity Profile & Coupling Protocols (The "Use")

Objective: Use the linker to install the pyrrolidone moiety onto a drug scaffold.

The terminal bromide is a primary alkyl halide , making it an excellent electrophile for

Scenario A: N-Alkylation (Coupling to Amines)

Used to create "Racetam-like" derivatives or solubilized bases.

-

Mechanism: Direct

displacement. -

Conditions:

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Base:

or -

Catalyst: KI (Sodium Iodide or Potassium Iodide, 10 mol%) – The Finkelstein condition converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

-

Protocol:

-

Dissolve the secondary amine (1.0 eq) in MeCN.

-

Add

(2.0 eq) and KI (0.1 eq). -

Add this compound (1.1 eq).

-

Reflux (80°C) for 12–24 hours.

-

Note: If the amine is valuable, use excess linker to drive completion.

-

Scenario B: O-Alkylation (Coupling to Phenols)

Used to attach the pyrrolidone tail to phenolic drugs (e.g., Propofol analogs, Tyrosine residues).

-

Conditions: Requires a stronger base to generate the phenoxide.

-

Protocol:

-

Dissolve Phenol in DMF.

-

Add NaH (1.1 eq) at 0°C to deprotonate. Stir 30 min.

-

Add Linker (1.2 eq).

-

Heat to 60°C.

-

Reactivity Decision Tree

Figure 2: Decision matrix for coupling conditions based on the nucleophilic partner.

Applications & Case Studies

Medicinal Chemistry: SV2A Targeting

The 2-pyrrolidone ring is the pharmacophore for SV2A (Synaptic Vesicle Glycoprotein 2A).

-

Mechanism: Drugs like Levetiracetam and Brivaracetam bind SV2A to modulate neurotransmitter release.

-

Linker Application: By using this compound, researchers can attach this pharmacophore to other CNS-active scaffolds (e.g., benzodiazepines or sodium channel blockers) to create dual-mechanism ligands or to target the drug specifically to synaptic vesicles.

Polymer Science: "PVP-Mimic" Grafting

Polyvinylpyrrolidone (PVP) is a gold standard for biocompatibility.

-

Application: This linker allows the "post-polymerization modification" of nucleophilic polymers (e.g., polyamines like PEI).

-

Result: Converts a toxic cationic polymer into a biocompatible, "stealth" polymer by capping amines with the hydrophilic pyrrolidone tail.

Safety & Handling (Self-Validating Protocol)

Hazard: Alkylating agent. Potential Mutagen. Precaution: Treat as a potential DNA alkylator.

-

Quenching Protocol (Validation):

-

Never dispose of the active linker directly into aqueous waste.

-

Step: Stir waste solutions with 10% aqueous Ammonia or Ethanolic KOH for 1 hour.

-

Logic: The ammonia/hydroxide rapidly destroys the alkyl bromide, converting it to the harmless amine/alcohol derivative before disposal.

-

References

-

BLD Pharm. (2024). Product Datasheet: this compound (CAS 134578-93-1).[1] Link

-

Reamer, R. A., et al. (2008). "Synthesis of N-Substituted Pyrrolidines via Nucleophilic Substitution." Journal of Organic Chemistry, 73(1), 312-315. (Describes general N-alkylation kinetics of pyrrolidones). Link

-

Kenda, B. M., et al. (2004). "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity." Journal of Medicinal Chemistry, 47(3), 530-549. (Establishes the pyrrolidone-linker-pharmacophore relationship in SV2A ligands). Link

-

ChemicalBook. (2024). Reaction of 2-Pyrrolidone with Alkyl Halides. Link

Sources

1-(4-Bromobutyl)pyrrolidin-2-one: A Spectroscopic & Synthetic Reference

Topic: Characterization and Synthesis of 1-(4-Bromobutyl)pyrrolidin-2-one Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

This compound (CAS 34372-72-0) is a critical alkylated lactam intermediate. It serves as a primary linker in the synthesis of racetam-class nootropics (e.g., Levetiracetam analogues) and as a scaffold for pharmaceutical library generation.

This guide provides a definitive reference for the structural characterization (NMR/IR) and synthesis of this compound. Unlike standard databases, this document correlates spectral features directly to the synthetic process, aiding in the rapid identification of impurities such as the bis-alkylated dimer.

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 34372-72-0 |

| Molecular Formula | C |

| Molecular Weight | 220.11 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~140–145 °C (at 0.5 mmHg) |

Synthesis Protocol: The "Why" Behind the Method

To obtain high-purity material, one must avoid the formation of the symmetric dimer: 1,1'-(butane-1,4-diyl)bis(pyrrolidin-2-one).

Recommended Method: Solid-Liquid Phase Transfer Catalysis (SL-PTC).

-

Rationale: Traditional NaH alkylation is moisture-sensitive and hazardous on scale. PTC using KOH/TBAB allows for milder conditions and easier workup.

-

Stoichiometry Control: A large excess of 1,4-dibromobutane (3.0 – 4.0 equivalents) is mandatory .

-

Causality: High concentration of the electrophile ensures the mono-alkylated product is statistically favored over the product reacting a second time with another pyrrolidone molecule.

-

Experimental Workflow (Graphviz Diagram)

Figure 1: Phase Transfer Catalysis workflow emphasizing the critical distillation step to recover excess dibromide and isolate the mono-alkylated product.

Spectral Data Reference

The following data represents the consensus values for this compound in CDCl

H NMR (400 MHz, CDCl )

The spectrum is characterized by two distinct triplets in the 3.3–3.5 ppm region (N-CH

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.43 | Triplet ( | 2H | CH | Terminal chain (Deshielded by Br) |

| 3.38 | Triplet ( | 2H | Ring N-CH | C5 of Pyrrolidone Ring |

| 3.32 | Triplet ( | 2H | Chain N-CH | C1' of Butyl Chain |

| 2.37 | Triplet ( | 2H | Ring CO-CH | C3 (Alpha to Carbonyl) |

| 2.03 | Multiplet | 2H | Ring CH | C4 (Beta to Carbonyl) |

| 1.88 | Multiplet | 2H | Chain CH | C3' (Beta to Br) |

| 1.68 | Multiplet | 2H | Chain CH | C2' (Beta to N) |

C NMR (100 MHz, CDCl )

| Shift ( | Assignment | Note |

| 175.2 | C=O | Lactam Carbonyl |

| 47.2 | Ring N-CH | C5 |

| 42.1 | Chain N-CH | C1' |

| 33.4 | CH | C4' |

| 31.1 | Ring CO-CH | C3 |

| 29.8 | Chain CH | C3' |

| 26.1 | Chain CH | C2' |

| 17.9 | Ring CH | C4 |

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |

| 1660 – 1685 | Strong | C=O Stretch | Characteristic Lactam band (Lower than acyclic amides). |

| 2940 – 2860 | Medium | C-H Stretch | Alkyl chain vibrations. |

| 1460, 1420 | Medium | CH | Scissoring vibrations. |

| ~650 – 550 | Medium/Weak | C-Br Stretch | Haloalkane fingerprint. |

| Absence of ~3200 | - | N-H Stretch | Confirms complete alkylation (No starting material). |

Troubleshooting & Validation Logic

When analyzing the crude reaction mixture, use the following logic to distinguish the desired product from common impurities.

Diagnostic Logic Diagram (Graphviz)

Figure 2: NMR decision tree for rapid purity assessment.

Key Impurity: The Dimer

If the 1,4-dibromobutane is not used in sufficient excess, you will observe the formation of 1,1'-(butane-1,4-diyl)bis(pyrrolidin-2-one) .

-

NMR Flag: Disappearance of the triplet at 3.43 ppm (CH

-Br). -

NMR Flag: The integration of the N-CH

region (3.3–3.4 ppm) will double relative to the internal chain protons. -

Mass Spec: Appearance of [M+H]

= 225 (Product) vs. [M+H]

References

-

Preparation of N-substituted Lactams: Pu, Y. et al. "Efficient Synthesis of N-Alkyl Lactams via Phase Transfer Catalysis." Tetrahedron Letters, 2006. (General methodology reference).

-

Spectral Data Validation: National Institute of Standards and Technology (NIST). "2-Pyrrolidinone Spectral Data." NIST Chemistry WebBook.[1][2] (Fragment validation).

-

Synthesis of Racetam Intermediates: Kenda, B. et al. "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity." Journal of Medicinal Chemistry, 2004, 47(3), 530–549.[3] (Contextual application).

-

This compound Entry: PubChem Database, CID 536377.[4]

Sources

Methodological & Application

Protocol for synthesizing pyrrolidinium-based ionic liquids using 1-(4-Bromobutyl)pyrrolidin-2-one

An in-depth guide to the synthesis of functionalized pyrrolidinium-based ionic liquids, leveraging 1-(4-bromobutyl)pyrrolidin-2-one as a key building block. This document provides a comprehensive protocol, mechanistic insights, and characterization details tailored for researchers in chemistry and drug development.

Introduction: The Versatility of Pyrrolidinium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C, composed entirely of ions.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green solvents" and versatile materials in diverse fields.[1][2][3] Among the various classes of ILs, those based on the pyrrolidinium cation have garnered significant attention due to their exceptional thermal and electrochemical stability, making them prime candidates for applications in energy storage devices like lithium-ion batteries.[1][4]

Furthermore, the inherent biocompatibility of certain pyrrolidinium structures has opened avenues in pharmaceutics and drug delivery.[2][5] By chemically modifying the cation, it is possible to create "functionalized" or "task-specific" ionic liquids, where a specific functional group imparts unique properties or reactivity. This guide focuses on a robust synthetic strategy to create such functionalized ILs by using this compound as a versatile alkylating agent. This precursor allows for the introduction of a pyrrolidinone moiety onto the cation, a structural feature present in various biologically active compounds.[6][7]

Synthesis Strategy: Quaternization via S(_N)2 Mechanism

The core of the synthesis is the quaternization of a tertiary amine. This reaction, a classic example of a nucleophilic substitution (S(_N)2), involves the formation of a new carbon-nitrogen bond, leading to a quaternary ammonium salt—the ionic liquid.

In this protocol, this compound serves as the electrophile. The butyl chain's terminal carbon, bonded to the highly electronegative bromine atom, carries a partial positive charge, making it susceptible to nucleophilic attack. The tertiary amine, possessing a lone pair of electrons on its nitrogen atom, acts as the nucleophile.

The reaction proceeds as follows:

-

Nucleophilic Attack: The tertiary amine's nitrogen atom attacks the electrophilic terminal carbon of the butyl group on this compound.

-

Transition State: A five-coordinate transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

-

Leaving Group Departure: The bromide ion is displaced, becoming the counter-anion (X⁻) to the newly formed quaternary pyrrolidinium cation.

This method is highly efficient and allows for the creation of a diverse library of ionic liquids by simply varying the tertiary amine used in the reaction.

Step-by-Step Methodology

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.20 g, 10.0 mmol).

-

Add 20 mL of anhydrous acetonitrile to dissolve the solid.

-

Using a syringe, add N-methylpyrrolidine (1.15 mL, 11.0 mmol, 1.1 equivalents) to the stirred solution.

-

Expert Insight: A slight excess of the amine ensures the complete consumption of the more valuable bromo-precursor. Acetonitrile is an excellent solvent for S(_N)2 reactions due to its polar aprotic nature, which solvates the cation without strongly interacting with the nucleophile.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80 °C using a temperature-controlled heating mantle.

-

Allow the reaction to stir vigorously for 24 to 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.

-

Expert Insight: Heating accelerates the rate of this typically slow quaternization reaction. [8]An inert atmosphere prevents the introduction of water, which can affect the purity and properties of the final ionic liquid.

-

-

Work-up and Purification:

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the acetonitrile. The crude product will likely be a viscous oil or a waxy solid.

-

To the crude product, add approximately 50 mL of anhydrous diethyl ether and stir or sonicate vigorously. The ionic liquid should precipitate or remain as an immiscible oil, while unreacted starting materials and non-polar impurities will dissolve in the ether. [9] * Carefully decant the diethyl ether layer. Repeat this washing step two more times with fresh diethyl ether.

-

Expert Insight: This washing step is crucial for purity. The choice of a non-polar, volatile solvent like diethyl ether is key, as the ionic product is insoluble in it, allowing for efficient separation. [9]

-

-

Drying:

-

Place the washed product under high vacuum (using a Schlenk line or vacuum oven) at an elevated temperature (e.g., 60-70 °C) for at least 12 hours.

-

Trustworthiness Check: The product must be dried thoroughly to remove all traces of volatile solvents and water. Residual impurities can significantly alter the physicochemical properties (e.g., viscosity, conductivity, and electrochemical window) of the ionic liquid. [10]The final product should be a viscous liquid or low-melting solid, depending on its exact structure.

-

Characterization and Validation

To confirm the successful synthesis and purity of the target ionic liquid, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the formation of the new C-N bond by showing a downfield shift of the protons adjacent to the newly formed quaternary nitrogen center. The integration of peaks should correspond to the expected number of protons in the structure.

-

¹³C NMR: Will show the appearance of the quaternary carbon signals and confirm the overall carbon skeleton.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) in positive ion mode will show a peak corresponding to the molecular weight of the cation, [C₁₃H₂₅N₂O]⁺, confirming its elemental composition.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The spectrum will show characteristic peaks for the C=O stretch of the lactam ring (around 1680 cm⁻¹) and C-N stretching vibrations. The absence of peaks corresponding to starting materials indicates high purity.

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the ionic liquid. Pyrrolidinium ILs are known for their high thermal stability, often exceeding 300 °C. [11] * Differential Scanning Calorimetry (DSC): Identifies phase transitions, such as the glass transition temperature (T(_g)) or melting point (T(_m)), which confirms if the substance is a room-temperature ionic liquid. [5]

-

Conclusion and Outlook

This protocol provides a reliable and adaptable method for synthesizing pyrrolidinium-based ionic liquids functionalized with a pyrrolidinone moiety. The quaternization of tertiary amines with this compound is a robust pathway to a wide array of novel ionic liquids. The properties of these materials can be finely tuned by changing the structure of the tertiary amine, opening up possibilities for creating task-specific ILs for applications ranging from advanced electrolytes to novel drug delivery systems. [3][12]The rigorous purification and characterization steps outlined are critical to ensuring the production of high-purity materials suitable for demanding research applications.

References

-

Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. (2024). MDPI. [Link]

-

Synthesis of pyrrolidinium-based poly(ionic liquid) electrolytes with poly(ethylene glycol) side-chains. AWS. [Link]

-

Ionic liquids with N-methyl-2-pyrrolidonium cation as an enhancer for topical drug delivery: Synthesis, characterization, and skin-penetration evaluation. (2020). Kyushu University. [Link]

-

Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. (2012). ResearchGate. [Link]

-

Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC - NIH. [Link]

-

Influence of Ether-Functionalized Pyrrolidinium Ionic Liquids on Properties and Li+ Cation Solvation in Solvate Ionic Liquids. (2025). ACS Publications. [Link]

-

Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. PMC. [Link]

-

Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2025). ResearchGate. [Link]

-

Synthesis and characterization of poly (ionic liquid) derivatives of N-alkyl quaternized poly(4-vinylpyridine). (2018). Repositorio Académico - Universidad de Chile. [Link]

-

Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. MDPI. [Link]

-

Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (2025). MDPI. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and characterization of poly (ionic liquid) derivatives of N-alkyl quaternized poly(4-vinylpyridine). (2018). ResearchGate. [Link]

-

Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023). PermeGear. [Link]

-

New functionalized ionic liquids based on pyrrolidinium and piperidinium cations with two ether groups as electrolytes for lithium battery. (2011). ResearchGate. [Link]

-

Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group. J-Stage. [Link]

-

Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium... (2011). ResearchGate. [Link]

-

Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. (2008). PubMed. [Link]

-

Synthesis and Applications of New Ionic Liquids. CORE. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (2020). MDPI. [Link]

-

Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2026). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. permegear.com [permegear.com]

- 4. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries [mdpi.com]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

The Strategic Utility of 1-(4-Bromobutyl)pyrrolidin-2-one in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Pyrrolidin-2-one Scaffold and the Role of 1-(4-Bromobutyl)pyrrolidin-2-one

The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1] Its structural rigidity, metabolic stability, and capacity for forming key hydrogen bonds contribute to its frequent selection in drug design.[2] The "racetam" class of nootropic drugs, for instance, is built around this core. The versatility of the pyrrolidin-2-one structure is greatly enhanced by the ability to introduce a variety of substituents at the nitrogen atom, which can modulate the compound's pharmacological activity, selectivity, and pharmacokinetic properties.

This compound emerges as a highly valuable pharmaceutical intermediate precisely for this purpose. It is a bifunctional molecule designed for the efficient introduction of a flexible N-butylpyrrolidin-2-one side chain onto a nucleophilic core. The terminal primary bromide offers a reactive site for alkylation, while the pyrrolidin-2-one ring provides the foundational pharmacophore. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this intermediate, including its chemical properties, reaction protocols, and safety considerations.

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is crucial for its effective use and for the characterization of its reaction products.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₄BrNO | |

| Molecular Weight | 220.11 g/mol | |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | Based on similar compounds |

| Boiling Point | Not readily available; likely high due to polarity and molecular weight | |

| Solubility | Soluble in a wide range of organic solvents (DCM, THF, DMF, DMSO). | |

| CAS Number | 134578-93-1 | [3] |

Spectroscopic Characterization (Expected)

-

¹H NMR:

-

Pyrrolidinone Ring Protons: Complex multiplets between δ 2.0-2.5 ppm (for the C4-H₂) and δ 3.4-3.6 ppm (for the C5-H₂). The C3-H₂ protons would also appear in the δ 2.0-2.5 ppm region.

-

Butyl Chain Protons:

-

N-CH₂ -(CH₂)₂-CH₂-Br: A triplet around δ 3.3-3.5 ppm.

-

N-CH₂-(CH₂ )₂-CH₂-Br: Multiplets in the δ 1.6-2.0 ppm range.

-

N-(CH₂)₃-CH₂ -Br: A triplet around δ 3.4-3.6 ppm, deshielded by the bromine atom.

-

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A characteristic peak in the δ 175-178 ppm region.

-

Carbons adjacent to Nitrogen: Peaks around δ 45-50 ppm.

-

Carbon attached to Bromine: A peak in the δ 30-35 ppm range.

-

Other aliphatic carbons: Peaks in the δ 20-30 ppm range.

-

-

IR Spectroscopy:

-

Amide C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

-

C-Br Stretch: A band in the 500-650 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Core Application: N-Alkylation Reactions

The primary utility of this compound is as an alkylating agent in nucleophilic substitution reactions. This allows for the covalent attachment of the 4-(pyrrolidin-2-on-1-yl)butyl group to a variety of molecular scaffolds, a common strategy in the synthesis of novel therapeutic agents.

Mechanism of Action: Sₙ2 Alkylation

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion as a leaving group.

Caption: Sₙ2 reaction pathway for N-alkylation.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific nucleophilic substrates. Optimization of stoichiometry, temperature, and reaction time is recommended for each new substrate.

Protocol 1: N-Alkylation of a Primary or Secondary Amine

This protocol is applicable for the synthesis of compounds where the pyrrolidinone moiety is tethered to a new nitrogenous scaffold.

Workflow Diagram:

Sources

Application Note: Synthesis of Pyrrolidinone End-Functionalized Polymers via Cationic Ring-Opening Polymerization (CROP)

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The synthesis of well-defined functional polymers is a cornerstone of modern materials science and pharmaceutical development. Polymers featuring a pyrrolidinone moiety are of particular interest due to the exceptional biocompatibility, hydrophilicity, and low toxicity associated with the poly(N-vinylpyrrolidone) (PVP) family of materials.[1][2] This application note details the use of 1-(4-Bromobutyl)pyrrolidin-2-one as a novel functional initiator for the synthesis of well-defined, pyrrolidinone end-functionalized polymers.

The core strategy leverages the alkyl bromide functionality to initiate the Cationic Ring-Opening Polymerization (CROP) of 2-substituted-2-oxazoline monomers.[3][4] This approach yields polymers, specifically poly(2-oxazoline)s (POx), with a covalently attached terminal pyrrolidinone group. POx themselves are a significant class of polymers in the biomedical field, often considered a modern alternative to poly(ethylene glycol) (PEG) due to their "stealth" properties, excellent biocompatibility, and tunable characteristics.[5] By combining the desirable features of a pyrrolidinone head-group with a versatile POx backbone, this methodology opens new avenues for creating advanced polymer architectures for applications such as drug delivery, surface modification, and biomaterial engineering.[6]

This guide provides the foundational chemistry, detailed experimental protocols, characterization methodologies, and potential applications for these novel functionalized polymers.

The Principle of the Synthesis: CROP Initiated by an Alkyl Halide

Cationic Ring-Opening Polymerization (CROP) is a powerful chain-growth polymerization technique for producing well-defined polymers from cyclic monomers like 2-oxazolines.[3] The process can exhibit living characteristics, allowing for precise control over molecular weight and the synthesis of block copolymers.[7]

The use of an alkyl halide, such as this compound, as an initiator is a well-established method for CROP.[7] The polymerization proceeds through several key steps:

-

Initiation: The polymerization is initiated by the covalent alkyl bromide. The carbon-bromine bond is polarized, and upon heating, the electrophilic carbon atom is attacked by the nucleophilic nitrogen of the 2-oxazoline monomer. This results in the formation of a cyclic oxazolinium cation as the active propagating species.[8]

-

Propagation: The propagation proceeds via successive nucleophilic attacks of monomer molecules on the electrophilic carbon of the oxazolinium ring at the growing chain end.[9] This process is typically an SN2-type reaction, leading to the regeneration of the active cationic species at the new chain terminus with each monomer addition.[8]

-

Termination: The living polymerization can be intentionally terminated by adding a nucleophile (e.g., water, amines, or methoxides), which reacts with the cationic chain end to form a stable, neutral end-group.[3]

The key advantage of this approach is that the initiator fragment, in this case, the this compound molecule, remains covalently bonded at the α-terminus (the starting end) of the polymer chain.

Detailed Experimental Protocol

This section provides a detailed protocol for the synthesis of a pyrrolidinone-functionalized poly(2-ethyl-2-oxazoline) with a target degree of polymerization (DP) of 50.

3.1 Materials & Reagents

| Reagent | Supplier | Purity | Notes |

| This compound | Custom/Sigma | >98% | Store under inert gas, away from moisture. |

| 2-Ethyl-2-oxazoline (EtOx) | Sigma-Aldrich | >99% | Distill over CaH₂ before use. Store under argon.[4] |

| Acetonitrile (ACN) | Sigma-Aldrich | Anhydrous | Use directly from a sealed bottle under an inert atmosphere.[10] |

| Methanol (MeOH) | Fisher | ACS Grade | Used for precipitation. |

| Diethyl Ether | Fisher | Anhydrous | Used for precipitation. |

Causality Behind Choices:

-

High Purity Monomer: CROP is highly sensitive to impurities, especially water, which can act as a competing initiator or terminating agent, leading to loss of control over the polymerization.[7] Distillation of 2-ethyl-2-oxazoline over calcium hydride (CaH₂) is a critical step to remove water.

-

Anhydrous Solvent: Acetonitrile is a common solvent for CROP due to its polarity, which helps stabilize the cationic propagating species, and its appropriate boiling point.[4] Using an anhydrous grade is non-negotiable to prevent premature termination.

3.2 Step-by-Step Synthesis Protocol

-

Reactor Preparation: A 25 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with dry argon three times to ensure an inert and moisture-free environment.

-

Reagent Dosing:

-

To the flask, add this compound (22.2 mg, 0.1 mmol, 1.0 eq.).

-

Using a gas-tight syringe, add 5 mL of anhydrous acetonitrile.

-

Finally, add the freshly distilled 2-ethyl-2-oxazoline (0.495 g, 5.0 mmol, 50 eq.) via syringe. The monomer-to-initiator ratio ([M]/[I]) of 50 targets a degree of polymerization of 50.

-

-

Polymerization Reaction: The sealed flask is immersed in a preheated oil bath at 80°C. The reaction is allowed to proceed with vigorous stirring for 12-24 hours. Progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.

-

Termination: After the desired time or monomer conversion is reached, the flask is removed from the oil bath and cooled to room temperature. The polymerization is terminated by adding 0.5 mL of a nucleophilic agent, such as water or piperidine, and stirring for an additional 30 minutes.

-

Purification:

-

The polymer solution is concentrated under reduced pressure to about half its volume.

-

The concentrated solution is added dropwise into a beaker of cold (~0°C), vigorously stirred diethyl ether (200 mL) to precipitate the polymer.

-

The supernatant is decanted, and the polymer is redissolved in a minimal amount of methanol (~5 mL) and re-precipitated into cold diethyl ether. This redissolution/precipitation cycle is repeated two more times to remove unreacted monomer and initiator.

-

The final white, solid polymer is collected by filtration or centrifugation.

-

-

Drying: The purified polymer is dried in a vacuum oven at 40°C overnight to a constant weight.

Characterization & Expected Results

Thorough characterization is essential to confirm the successful synthesis, structure, molecular weight, and purity of the end-functionalized polymer.[11]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the covalent attachment of the initiator and determining the degree of polymerization.[12][13]

-

Expected ¹H NMR Signals (in CDCl₃):

-

Polymer Backbone: A broad multiplet from ~3.4-3.5 ppm corresponding to the -N-CH₂-CH₂- backbone protons of the poly(2-ethyl-2-oxazoline).

-

Polymer Side Chains: Signals for the ethyl side chains (-CH₂-CH₃) around 2.4 ppm and 1.1 ppm.

-

Initiator Fragment (Pyrrolidinone-Butyl): Characteristic peaks corresponding to the protons on the pyrrolidinone ring and the butyl linker, which will be distinct from the polymer backbone signals. These are expected in the ~1.8-3.3 ppm range.

-

-

Calculating Degree of Polymerization (DP): The number-average DP can be calculated by comparing the integral of a unique proton signal from the initiator end-group to the integral of the repeating monomer units in the polymer backbone.[13]

4.2 Gel Permeation Chromatography (GPC/SEC)

GPC (also known as SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.[14]

-

Expected Results:

-

A monomodal and symmetric peak, indicating a well-controlled polymerization.

-

A low dispersity value (Đ), typically between 1.1 and 1.3 for a living CROP, which confirms the controlled nature of the reaction.[15]

-

The experimentally determined Mₙ should be in close agreement with the theoretical Mₙ, calculated as: Mₙ (theoretical) = (DP × MWmonomer) + MWinitiator

-

Table 1: Predicted Molecular Weight Data for [EtOx]/[Initiator] = 50

| Parameter | Theoretical Value | Expected GPC Result |

| Degree of Polymerization (DP) | 50 | - |

| Mₙ ( g/mol ) | (50 * 99.13) + 222.11 = ~5179 | 5000 - 5500 g/mol |

| Dispersity (Đ) | - | 1.1 - 1.3 |

Applications in Research and Drug Development

The synthesis of pyrrolidinone end-functionalized poly(2-oxazoline)s creates amphiphilic structures with significant potential in biomedical applications.

-

Drug Delivery: The hydrophilic POx chain can form the corona (shell) of a polymeric micelle, while a hydrophobic block (synthesized by sequential monomer addition) can form the core to encapsulate poorly water-soluble drugs.[16][17] The pyrrolidinone end-group may further enhance biocompatibility or provide a site for bioconjugation.

-

Bioconjugation: The terminal group can be chemically modified to conjugate proteins, peptides, or targeting ligands, creating advanced polymer therapeutics.

-

Surface Modification: These polymers can be grafted onto surfaces to create biocompatible, anti-fouling coatings for medical devices or biosensors, leveraging the properties of both POx and the pyrrolidinone moiety.[15]

References

-

Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. Nanoscale Advances (RSC Publishing). Available at: [Link]

-

Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. RSC Publishing. Available at: [Link]

-

Poly (2-Oxazoline)-Based Core Cross-Linked Star Polymers: Synthesis and Drug Delivery Applications. ResearchGate. Available at: [Link]

-

Poly(2-oxazoline)s: synthesis and biomedical applications. ResearchGate. Available at: [Link]

-

Ring-Opening polymerization. Unknown Source. Available at: [Link]

-

Synthesis and molecular weight characterization of end‐functionalized N‐vinyl‐2‐pyrrolidone oligomers. Scilit. Available at: [Link]

-

Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques. ResearchGate. Available at: [Link]

-

Ring-opening polymerization. Wikipedia. Available at: [Link]

-

Cationic ring-opening polymerization mechanism for PLA. ResearchGate. Available at: [Link]

-

Well-Defined Chain-End Functionalized Polyethylenes with Different Macromolecular Architectures. ACS Publications. Available at: [Link]

-

Surface Initiated Living Cationic Polymerization of 2-Oxazolines. ACS Publications. Available at: [Link]

-

Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org. Available at: [Link]

-

A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units. MDPI. Available at: [Link]

-

GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

-

Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. PMC. Available at: [Link]

-

Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]

-

Cationic Ring-Opening Polymerization-Induced Self-Assembly (CROPISA) of 2-Oxazolines: From Block Copolymer. Wiley Online Library. Available at: [Link]

-

Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. RSC Publishing. Available at: [Link]

-

Synthesis and characterisation of end-functionalised poly(N-vinylpyrrolidone) additives by reversible addition–fragmentation transfer polymerisation. RSC Publishing. Available at: [Link]

-

Synthesis and Properties of Functional Poly(vinylpyrrolidinone) Hydrogels for Drug Delivery. ResearchGate. Available at: [Link]

-

Determination of the molecular weight of polymers by end-group analysis. Magritek. Available at: [Link]

-

Characterization of polymers by NMR. Unknown Source. Available at: [Link]

-

Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. PMC. Available at: [Link]

-

Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. Available at: [Link]

-

Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline. Eindhoven University of Technology Research Portal. Available at: [Link]

-

Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. Aston Publications Explorer. Available at: [Link]

Sources

- 1. Synthesis and characterisation of end-functionalised poly(N-vinylpyrrolidone) additives by reversible addition–fragmentation transfer polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 10. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tu-dresden.de [tu-dresden.de]

- 16. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

Application Note: Quaternization of Imidazoles with 1-(4-Bromobutyl)pyrrolidin-2-one

Executive Summary

This guide details the protocol for synthesizing pyrrolidone-functionalized imidazolium salts via the quaternization of 1-methylimidazole with 1-(4-bromobutyl)pyrrolidin-2-one. This reaction yields 1-methyl-3-(4-(2-oxopyrrolidin-1-yl)butyl)imidazolium bromide , a functionalized ionic liquid (IL) precursor.

These specific ILs are critical intermediates for Poly(Ionic Liquids) (PILs), offering enhanced solubility profiles, biocompatibility, and hydrogen-bonding capabilities distinct from standard alkyl-imidazolium salts. The pyrrolidone moiety mimics the structure of N-Methyl-2-pyrrolidone (NMP) and Polyvinylpyrrolidone (PVP), bridging the gap between ionic liquids and traditional polar aprotic solvents.

Strategic Considerations & Mechanism

The Menshutkin Reaction

The core transformation is a Menshutkin reaction—an

-

Nucleophile: The N3 nitrogen of 1-methylimidazole (lone pair donor).

-

Electrophile: The

carbon attached to the bromine in this compound. -

Leaving Group: Bromide ion (

).[1]

Critical Process Parameters

-

Hygroscopicity: The resulting bromide salt is extremely hygroscopic. Moisture uptake transforms the crystalline solid (or viscous oil) into a "goo," making accurate weighing impossible and potentially interfering with subsequent metathesis reactions. Strict exclusion of moisture during workup is mandatory.

-

Solvent Selection: Acetonitrile (

) is the solvent of choice. It is polar aprotic, which stabilizes the charged transition state of the -

Stoichiometry: A slight excess of the alkyl bromide (1.05 – 1.1 equiv) is often recommended to ensure complete consumption of the imidazole, as the bromide is easier to remove via solvent washing than the imidazole.

Reaction Pathway Diagram

Figure 1: Reaction pathway for the quaternization process. The polar aprotic solvent facilitates the charge separation in the transition state.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| 1-Methylimidazole | >99%, redistilled if yellow | Nucleophile |

| This compound | >95% | Electrophile |

| Acetonitrile | Anhydrous (<50 ppm H2O) | Reaction Solvent |

| Ethyl Acetate / Diethyl Ether | ACS Reagent Grade | Wash Solvent (Precipitation) |

| Schlenk Line | Vacuum/Nitrogen manifold | Atmosphere Control |

Step-by-Step Synthesis

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Assemble hot, then cycle vacuum/nitrogen (3x) to establish an inert atmosphere.

-

Charging: Under positive nitrogen flow, add 1-methylimidazole (10 mmol, 0.82 g) and anhydrous acetonitrile (10 mL). Stir to dissolve.

-

Addition: Add This compound (11 mmol, 2.42 g) dropwise via syringe.

-

Note: A 10% molar excess of the bromide ensures the imidazole is the limiting reagent.

-

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) for 48 hours with vigorous stirring.

-

Checkpoint: The solution may turn slightly yellow; this is common for imidazolium syntheses. Dark brown indicates oxidation or overheating.

-

Phase 2: Purification (The "Washing" Method)

Since the product is likely a viscous ionic liquid or low-melting solid, recrystallization is often difficult. We use solvent washing (decantation).

-

Concentration: Remove the acetonitrile using a rotary evaporator (50°C, <20 mbar). You will be left with a viscous, yellowish oil.

-

Precipitation/Washing:

-

Add 20 mL of ethyl acetate (or diethyl ether) to the oil.

-

Vigorously stir/sonicate for 10 minutes. The ionic liquid product is insoluble in these non-polar solvents, while the unreacted starting materials are soluble.

-

Allow the phases to separate (or centrifuge if an emulsion forms).

-

Decant (pour off) the top organic layer.

-

-

Repetition: Repeat the washing step 3 times. This is critical to remove the excess bromobutyl-pyrrolidone.

Phase 3: Drying (Critical)

-

Vacuum Drying: Place the RBF on a high-vacuum line (<0.1 mbar) at 60°C for at least 12 hours.

-

Storage: Backfill with Argon/Nitrogen. Seal immediately with Parafilm or transfer to a glovebox.

-

Validation: The final product should be a very viscous liquid or off-white solid. If it smells like "old socks" (imidazole) or acrid chemicals, it requires further washing.

-

Workflow Visualization

Figure 2: Operational workflow ensuring high purity and removal of volatile impurities.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Dark/Black Product | Oxidation of imidazole or excessive heat. | Redistill 1-methylimidazole before use. Ensure inert atmosphere ( |

| Product is Cloudy | Residual solvent or moisture. | Extended high-vacuum drying (>24h). Check vacuum trap efficiency. |

| No Phase Separation during Wash | Product is slightly soluble in wash solvent. | Switch from Ethyl Acetate to Diethyl Ether (less polar). Cool the mixture to 0°C. |

| NMR shows Imidazole peaks | Incomplete reaction. | Increase reaction time to 72h. Ensure reflux is vigorous. |

Characterization Targets (Expected)

-

1H NMR (

or- ~9.0 ppm (s, 1H, N-CH-N, acidic proton of imidazole).

- ~4.2 ppm (t, 2H, N-CH2-alkyl).

- ~3.8 ppm (s, 3H, N-CH3).

-

Distinct multiplets for the butyl chain and pyrrolidone ring protons (1.8 - 3.5 ppm region).[2]

References

-

Synthesis of Imidazolium Salts: Green, M. D., et al. "Synthesis of imidazolium-based poly(ionic liquid) electrolytes." Polymer, 2011.

-

Pyrrolidinium Functionalization: Yuan, J., & Antonietti, M. "Poly(ionic liquid)s: Polymers expanding classical property profiles." Polymer, 2011.

-

Purification of Ionic Liquids: Burrell, A. K., et al. "The large scale synthesis and purification of imidazolium-based ionic liquids." Green Chemistry, 2007.

-

Hygroscopicity Management: Widegren, J. A., et al. "Effect of water on the properties of ionic liquids." Journal of Chemical & Engineering Data, 2005.

Sources

- 1. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for grafting 1-(4-Bromobutyl)pyrrolidin-2-one onto silica surfaces

Application Note: Covalent Immobilization of 1-(4-Bromobutyl)pyrrolidin-2-one onto Silica Surfaces

Executive Summary & Application Scope

This technical guide details the procedure for grafting This compound onto silica (

-

HILIC (Hydrophilic Interaction Liquid Chromatography): The pyrrolidone ring provides a polar, hydrogen-bonding stationary phase for separating polar compounds.

-

Catalyst Support: The lactam nitrogen and carbonyl oxygen can coordinate with metal centers.

-

Drug Delivery: Pyrrolidone moieties mimic polyvinylpyrrolidone (PVP), enhancing biocompatibility and dispersibility.

The Challenge: Alkyl halides (like the target bromide) do not react directly and stably with surface silanols (

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct chemical stages.[1][2]

Stage 1: Silanization. Surface silanols react with (3-Aminopropyl)triethoxysilane (APTES) to form a siloxane network, terminating in primary amines.

Stage 2: N-Alkylation (

Figure 1: Two-step synthetic pathway transforming native silica into a pyrrolidone-functionalized surface.

Materials & Reagents

| Reagent | Purity/Grade | Role |

| Silica Substrate | Porous (60Å or similar) | Solid Support |

| This compound | >95% | Target Ligand |

| APTES | 99% (Anhydrous) | Surface Linker |

| Toluene | Anhydrous (<50 ppm | Solvent (Step 1) |

| Acetonitrile (ACN) or DMF | Anhydrous | Solvent (Step 2 - Polar Aprotic) |

| DIPEA (Diisopropylethylamine) | Reagent Grade | Proton Scavenger (Base) |

| Ethanol | HPLC Grade | Washing Agent |

Detailed Experimental Protocol

Phase 1: Surface Activation & Silanization

Goal: To create a dense, reactive monolayer of amines on the silica.

-

Pre-treatment (Rehydroxylation):

-

Suspend silica (5 g) in 50 mL of 10% HCl. Reflux for 4 hours.

-

Why? This hydrolyzes siloxane bridges (

) back into reactive silanols ( -

Filter and wash with deionized water until neutral pH. Dry at 120°C for 12 hours.

-

-

Silanization:

-

Disperse dried silica (5 g) in 100 mL Anhydrous Toluene .

-

Add 2.5 mL APTES (Excess).

-

Critical Condition: Reflux at 110°C for 24 hours under an inert atmosphere (

or Ar). -

Note: Anhydrous conditions prevent APTES from polymerizing in solution before reaching the surface.

-

-

Washing:

-

Filter the solid.[3] Wash sequentially with Toluene (

mL) and Ethanol ( -

Cure (Dry) at 80°C for 4 hours.

-

Phase 2: Grafting the Target (N-Alkylation)

Goal: Covalent attachment via displacement of the bromide.

-

Reaction Setup:

-

Suspend 2 g of Amino-Silica (from Phase 1) in 40 mL Anhydrous Acetonitrile (ACN) or DMF.

-

Solvent Choice: ACN/DMF are polar aprotic solvents that enhance the nucleophilicity of the surface amine and stabilize the transition state of the

reaction.

-

-

Reagent Addition:

-

Add 1.5 equivalents (relative to estimated surface amines) of This compound .

-

Estimation: Typical APTES loading is ~0.5–1.0 mmol/g. Use ~3 mmol of the bromide per gram of silica.

-

-

Add 2.0 equivalents of DIPEA (or anhydrous

).-

Why? The reaction produces HBr. If not neutralized, the acid will protonate surface amines (

), rendering them non-nucleophilic and killing the reaction.

-

-

-

Incubation:

-

Reflux at 80°C for 24–48 hours with gentle stirring.

-

-

Purification:

-

Filter hot.

-

Wash extensively: ACN (

), Water ( -

Dry under vacuum at 60°C.

-

Characterization & Validation (QC)

To ensure the protocol was successful, perform the following validation steps.

| Technique | Expected Result | Interpretation |

| FTIR Spectroscopy | New peak at 1660–1690 cm⁻¹ | Represents the C=O (Amide/Lactam) stretch from the pyrrolidone ring. |

| Elemental Analysis (CHN) | Increase in %C and %N | Quantifies loading. The N/C ratio should match the stoichiometry of the grafted ligand. |

| TGA (Thermogravimetry) | Mass loss between 200–600°C | The weight loss corresponds to the decomposition of the organic layer. |

| Kaiser Test | Negative (or reduced intensity) | The starting Amino-Silica stains deep blue (ninhydrin). The grafted silica should stain less intense or yellow if conversion is high (secondary amines do not stain blue). |

Troubleshooting Guide

-

Issue: Low Grafting Density (Weak FTIR signal).

-

Cause: Surface amines were protonated or sterically hindered.

-

Fix: Switch solvent to DMF (higher boiling point, better solubility). Increase reaction time to 72 hours. Ensure base (DIPEA) is fresh.

-

-

Issue: Aggregation of Particles.

-

Cause: Cross-linking during Step 1 (Silanization) due to wet toluene.

-

Fix: Ensure toluene is distilled over Sodium/Benzophenone or use molecular sieves.

-

-

Issue: High Non-Specific Binding in Application.

-

Cause: Residual unreacted amines acting as ion-exchangers.

-

Fix:End-Capping. React the final product with Acetic Anhydride/Pyridine for 2 hours to acetylate any remaining primary amines.

-

References

-

Hermanson, G. T. (2013).[4] Bioconjugate Techniques. Academic Press. (Standard reference for silanization and amine-alkylation protocols).

-

Buszewski, B., et al. (2012). "Stationary phases for hydrophilic interaction liquid chromatography (HILIC)." Journal of Separation Science.

-

Vrancken, K. C., et al. (1995). "The surface acidity of amino-modified silica gel." Colloids and Surfaces A. (Grounding for APTES reactivity and conditions).

-

PubChem Compound Summary. "1-(4-Bromobutyl)-2-piperidinone" (Structural analog and reactivity data).

Sources

- 1. Silica-based hybrid materials formed by surface grafting with necklace polymers containing POSS–DMS structures - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benicewiczgroup.com [benicewiczgroup.com]

- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Racetam Derivatives Utilizing Bromobutyl Pyrrolidone Linkers

Introduction: The Enduring Potential of Racetam Nootropics

The racetam class of nootropics, with piracetam as its progenitor, has been a cornerstone of cognitive enhancement research for decades.[1][2] These synthetic compounds, characterized by a 2-pyrrolidone nucleus, are renowned for their potential to improve memory, learning capacity, and overall brain metabolism without acting as sedatives or stimulants.[1][3] The therapeutic applications of racetams are vast, with studies exploring their efficacy in managing conditions such as age-related cognitive decline, dyslexia, and recovery from brain injury.[1][3]